![molecular formula C6H4N2OS2 B2685500 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 338404-70-9](/img/structure/B2685500.png)
6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Beschreibung
6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a sulfanyl group at position 6 and a carbaldehyde moiety at position 3. This scaffold is notable for its role in medicinal chemistry, particularly in modulating nuclear receptors such as the constitutive androstane receptor (CAR). A closely related derivative, 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO), is a well-characterized human CAR agonist used to study cytochrome P450 (CYP) gene induction, hepatocyte differentiation, and inflammatory responses .
Eigenschaften
IUPAC Name |
6-sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS2/c9-3-4-5(10)7-6-8(4)1-2-11-6/h1-3,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSINZPVCOKCEGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C=O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoimidazole with α-haloketones, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the imidazole and thiazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or alkylating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole and thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The aldehyde group can also form covalent bonds with nucleophiles, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Variations
The imidazo[2,1-b][1,3]thiazole-5-carbaldehyde framework allows diverse substitutions at position 6, significantly altering physicochemical properties and biological activity. Key derivatives include:
Q & A
Q. Key Methodological Steps :
- Use γ-bromodipnones as electrophilic partners.
- Optimize reaction time and temperature to minimize side products.
- Employ reverse-phase HPLC with UV detection for purity assessment.
Basic: What biological activities are associated with this compound, and how are they evaluated experimentally?
The compound and its analogs exhibit diverse biological activities, including:
- Anticancer potential : Evaluated via cytotoxicity assays (e.g., MTT) against cancer cell lines .
- Nuclear receptor modulation : Acts as a ligand for constitutive androstane receptor (CAR), assessed using fluorescence resonance energy transfer (FRET) assays .
- Anti-inflammatory properties : Tested in LPS-induced cytokine release models (e.g., IL-6, TNF-α inhibition) .
Advanced: How does this compound interact with the constitutive androstane receptor (CAR)?
This compound and its derivatives (e.g., CITCO) bind directly to CAR’s ligand-binding domain, displacing co-repressors and recruiting coactivators like NCoA-6. Phosphorylation status of CAR (e.g., by ERK1/2) modulates ligand affinity and nuclear translocation .
Q. Experimental Design Considerations :
- Use FRET-based assays to monitor CAR dimerization/activation .
- Validate species specificity (e.g., CITCO activates human CAR but not mouse CAR) via comparative transfection assays .
Advanced: How can structural modifications enhance bioactivity? What substituent effects are critical for SAR studies?
Substituents at the sulfanyl and carbaldehyde positions significantly influence activity:
Q. Methodological Approach :
- Use RQSAR (Rational Quantitative Structure-Activity Relationship) models to correlate substituent properties (e.g., logP, Hammett constants) with activity .
- Synthesize derivatives via Suzuki coupling or nucleophilic substitution to explore diverse substituents .
Advanced: What computational tools predict the compound’s activity, and how are they validated?
- RQSAR Models : Built using datasets of imidazothiazole derivatives to predict CAR agonism. Molecular descriptors (e.g., polar surface area, hydrogen-bond donors) are critical .
- Docking Simulations : Validate binding poses in CAR’s ligand-binding domain (e.g., using AutoDock Vina) .
Q. Validation Metrics :
- Compare predicted vs. experimental IC₅₀ values.
- Cross-check with mutagenesis studies (e.g., CAR LBD mutants) .
Advanced: How do researchers address species-specific discrepancies in CAR activation studies?
Human and mouse CAR share only 72% sequence homology, leading to ligand selectivity differences. For example:
- CITCO activates human CAR but not mouse CAR .
- Use chimeric receptors or humanized mouse models to bridge species gaps.
Q. Experimental Strategy :
- Co-transfect human CAR into mouse hepatocytes to assess cross-species activity .
- Employ gene-editing tools (e.g., CRISPR) to introduce human CAR residues into mouse models.
Methodological: How is synthetic yield optimized for large-scale production?
Q. Critical Parameters :
Parameter | Optimal Range |
---|---|
Reaction Temp | 25–40°C |
Solvent | Acetonitrile/DMF (3:1) |
Catalyst | Triethylamine |
Contradiction Analysis: How are conflicting bioactivity data resolved across studies?
Discrepancies often arise from:
Q. Resolution Strategy :
- Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).
- Perform meta-analyses to identify consensus bioactivity trends .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.